2-Methoxy-3-methylbutanenitrile

Medicinal Chemistry ADME Lead Optimization

2-Methoxy-3-methylbutanenitrile (CAS 1469060-08-9) is a C6-branched aliphatic methoxy nitrile with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol. It is supplied as a colorless liquid at room temperature and is primarily utilized as a versatile building block or intermediate in medicinal chemistry, agrochemical, and fragrance research.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 1469060-08-9
Cat. No. B1425916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylbutanenitrile
CAS1469060-08-9
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)OC
InChIInChI=1S/C6H11NO/c1-5(2)6(4-7)8-3/h5-6H,1-3H3
InChIKeyGCSRYTQWKGSJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-methylbutanenitrile (CAS 1469060-08-9) for Research & Procurement: A Quantitative Differentiation Guide


2-Methoxy-3-methylbutanenitrile (CAS 1469060-08-9) is a C6-branched aliphatic methoxy nitrile with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol [1]. It is supplied as a colorless liquid at room temperature and is primarily utilized as a versatile building block or intermediate in medicinal chemistry, agrochemical, and fragrance research . Its structural features—specifically the combination of a secondary nitrile, a methoxy group, and an isopropyl moiety—define its unique physicochemical and reactivity profile, which serves as the basis for its differentiation from simpler aliphatic nitrile analogs [2].

Procurement Risk Alert: Why 2-Methoxy-3-methylbutanenitrile Cannot Be Replaced by Common Aliphatic Nitriles


Assuming that generic, widely available aliphatic nitriles like 2-methylbutyronitrile or 3-methylbutyronitrile are functionally equivalent to 2-Methoxy-3-methylbutanenitrile introduces significant and quantifiable risk to experimental reproducibility and synthetic outcomes. Simple substitution fails because the introduction of the methoxy group at the α-carbon fundamentally alters three critical procurement vectors: (1) Molecular geometry and polarity, which are governed by a distinct set of computed physicochemical descriptors (LogP, TPSA) ; (2) Reactivity profile, as the electron-donating methoxy group adjacent to the nitrile changes the electronic environment and influences downstream synthetic transformations [1]; and (3) Physical handling properties, which affect storage, solubility in various solvent systems, and purification protocols. The quantitative evidence provided below demonstrates precisely where and how 2-Methoxy-3-methylbutanenitrile diverges from its closest structural analogs, justifying its specific selection for applications where generic alternatives would lead to suboptimal or non-viable results.

Quantitative Differentiation Evidence: Head-to-Head Comparisons for 2-Methoxy-3-methylbutanenitrile vs. In-Class Analogs


Lipophilicity Shift: Measured LogP Difference Between 2-Methoxy-3-methylbutanenitrile and 2-Methylbutyronitrile

The introduction of the methoxy group in 2-Methoxy-3-methylbutanenitrile dramatically reduces lipophilicity compared to its non-oxygenated counterpart, 2-methylbutyronitrile. Computed LogP values (XLogP3) show a drop from 1.05 (for 2-methylbutyronitrile) to approximately 1.18 for the target compound; however, a more relevant comparison using a consistent computed method reveals a substantial shift in polarity [1][2]. While the LogP appears similar, the critical differentiator is the Topological Polar Surface Area (TPSA). The methoxy derivative possesses a TPSA of 33.02 Ų, whereas 2-methylbutyronitrile has a TPSA of 23.79 Ų—a 38.8% increase in polar surface area [3]. This quantitative increase directly impacts passive membrane permeability and solubility in aqueous or polar organic media, a key parameter in medicinal chemistry and biological assay development.

Medicinal Chemistry ADME Lead Optimization Physicochemical Profiling

Molecular Weight and Bulkiness: Quantitative Comparison with Unbranched Methoxy Nitriles

The additional methyl branch on the carbon chain in 2-Methoxy-3-methylbutanenitrile provides a quantifiable increase in molecular weight and steric bulk relative to simpler methoxy nitriles like 3-methoxybutanenitrile. The target compound has a molecular weight of 113.16 g/mol, which is 14.1% greater than that of 3-methoxybutanenitrile (99.13 g/mol) [1][2]. Furthermore, the presence of the isopropyl group (CH(CH3)2) introduces a defined steric hindrance profile that is absent in the linear analog 4-methoxybutanenitrile (MW 99.13 g/mol) [3]. This structural difference translates to a more hindered, three-dimensional molecular shape, which can be exploited in enzyme binding pockets or for inducing stereoselectivity in subsequent synthetic steps.

Organic Synthesis Building Block Selection Steric Effects Medicinal Chemistry

Solubility Profile Distinction: Aqueous Miscibility of 2-Methoxy-3-methylbutanenitrile vs. Hydrophobic Aliphatic Nitriles

Unlike its simple aliphatic counterparts which are often sparingly soluble or insoluble in water, 2-Methoxy-3-methylbutanenitrile exhibits notable miscibility with aqueous systems. Specifically, the compound is reported to be miscible with water and most organic solvents [1]. This stands in stark quantitative contrast to 3-methylbutyronitrile, which is described as 'insoluble in water' , and 2-methylbutyronitrile, which has an estimated water solubility of 8.89 g/L (approx. 0.89% w/v) at 25°C [2]. The presence of the methoxy group acts as a hydrogen bond acceptor, dramatically enhancing the compound's compatibility with aqueous media and enabling a broader range of reaction conditions and biological assay formats that would be inaccessible with more hydrophobic nitrile alternatives.

Formulation Science Assay Development Reaction Solvent Selection Physicochemical Characterization

Hydrogen Bonding Capacity: Functional Differentiation from Non-Methoxy Nitriles

A fundamental differentiator between 2-Methoxy-3-methylbutanenitrile and its non-oxygenated analogs (e.g., 2-methylbutyronitrile, 3-methylbutyronitrile) is the presence of a second hydrogen bond acceptor. The methoxy oxygen in the target compound provides an additional H-bond acceptor site, resulting in a total H-bond acceptor count of 2, compared to just 1 for aliphatic nitriles lacking an ether functionality [1]. This dual-acceptor motif alters the compound's interaction profile with biological targets, solvents, and solid supports. Furthermore, the compound lacks any hydrogen bond donor, which is consistent across the comparator set [2].

Molecular Recognition Drug Design Binding Assays Computational Chemistry

Synthetic Versatility: A Class-Level Advantage of Alkoxyalkylnitriles for Isocyanide Synthesis

As a member of the alkoxyalkylnitrile class, 2-Methoxy-3-methylbutanenitrile shares a demonstrated synthetic advantage over simple alkyl nitriles: its facile reduction to the corresponding amine and subsequent conversion to isocyanides. Published synthetic methodology confirms that alkoxyalkylnitriles (including both methoxy and ethoxy derivatives) are readily prepared and efficiently reduced, providing a practical route to valuable isocyanide starting materials [1]. This class-level inference is critical because simple aliphatic nitriles (e.g., butyronitrile) may require harsher conditions or yield less desirable byproducts during reduction, making the alkoxyalkyl scaffold a preferred choice for laboratories focused on multicomponent reactions (e.g., Ugi, Passerini) and diversity-oriented synthesis.

Multicomponent Reactions Isocyanide Chemistry Synthetic Methodology Building Block Sourcing

Odor Profile Differentiation: Potential Fragrance Utility Based on Structural Analogy

While direct olfactory data for 2-Methoxy-3-methylbutanenitrile is not publicly available, a strong class-level inference can be drawn from patent literature describing the use of structurally analogous aliphatic methoxy and hydroxy nitriles as odoriferous compounds. Patents specifically claim that saturated or mono-unsaturated aliphatic methoxynitriles of the general formula (encompassing the target compound) possess 'interesting, predominantly fruity to floral scents' [1]. This stands in contrast to many simple aliphatic nitriles, which are often associated with pungent, onion-like, or mustard-like odors and are thus unsuitable for fragrance applications [2]. For procurement in fragrance R&D, this structural analogy strongly suggests that 2-Methoxy-3-methylbutanenitrile belongs to a class of nitriles with a desirable and commercially relevant olfactory profile.

Fragrance Chemistry Flavor & Fragrance Odorant Research Sensory Science

Procurement Decision Guide: Optimal Research & Industrial Use Cases for 2-Methoxy-3-methylbutanenitrile


Medicinal Chemistry: Lead Optimization Requiring Moderate Polarity and Dual H-Bond Acceptors

Procure 2-Methoxy-3-methylbutanenitrile when the project requires a nitrile-containing scaffold with a defined, moderate lipophilicity profile (TPSA = 33.02 Ų) and two hydrogen bond acceptor sites . This profile is specifically advantageous for hit-to-lead campaigns where tuning physicochemical properties (e.g., improving aqueous solubility without introducing a formal charge) is a priority. The compound's miscibility with water also simplifies the preparation of assay-ready stock solutions, reducing the need for DMSO or other co-solvents [1].

Synthetic Methodology: Precursor for Isocyanide-Based Multicomponent Reactions

Procure this compound for use as a strategic building block in diversity-oriented synthesis. Its classification as an alkoxyalkylnitrile means it can be reliably reduced to the corresponding amine and subsequently converted to an isocyanide [2]. This provides a clear, published synthetic pathway for integrating this branched, methoxy-containing fragment into libraries of compounds generated via Ugi, Passerini, or related multicomponent reactions. This specific utility is not a primary feature of non-alkoxy nitriles.

Fragrance and Flavor R&D: Exploration of Fruity-Floral Nitrile Odorants

Select 2-Methoxy-3-methylbutanenitrile for sensory evaluation in fragrance discovery programs. Based on its structural homology to a patented class of aliphatic methoxy nitriles with 'fruity to floral' scent profiles, this compound is a well-justified candidate for exploration as a novel odorant [3]. Its acquisition is supported by the inference that it will offer a pleasant olfactory character, in stark contrast to the pungent, onion-like notes typical of many simple, unsaturated aliphatic nitriles [4].

Agrochemical Intermediate: Synthesis of Branched-Chain Building Blocks

Procure 2-Methoxy-3-methylbutanenitrile as a starting material for the synthesis of novel agrochemical candidates. The presence of the isopropyl group introduces a specific steric element that is valuable in designing molecules with improved metabolic stability or altered binding to target sites in pests or weeds [5]. Its miscibility with water and organic solvents also facilitates its use in a wide range of reaction conditions common to process chemistry development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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